

PROTAC CDK9 degrader-11 in specific cancer models (e.g., SCLC)

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Compound of Interest

Compound Name: PROTAC CDK9 degrader-11

Cat. No.: B15543707

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An overview of the application of **PROTAC CDK9 Degradar-11**, a potent and selective molecule for targeted protein degradation, in specific cancer models such as Small Cell Lung Cancer (SCLC). This document provides detailed data, signaling pathways, and experimental protocols for researchers and drug development professionals.

Application Notes

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its overactivity is a hallmark of several cancers, including the aggressive and highly proliferative Small Cell Lung Cancer (SCLC).[1][2] CDK9 is the catalytic subunit of the positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote gene transcription, particularly of anti-apoptotic proteins like MCL-1 and oncoproteins such as MYC.[3][4]

PROTAC CDK9 degrader-11 (also known as Compound C3) is an orally active, potent, and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of CDK9.[5][6][7] It functions by forming a ternary complex between CDK9 and the Cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK9.[6][8][9] This degradation-based approach offers a more profound and sustained suppression of the target compared to traditional inhibition.[4] In SCLC models, this compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest and apoptosis.[6][7][10]

Data Presentation

The following tables summarize the quantitative data for **PROTAC CDK9 degrader-11** in SCLC cell lines.

Table 1: Potency and Efficacy in SCLC Cell Lines

Cell Line	Compound	IC50 (nM)	DC50 (nM)	Max Degradation (%)
NCI-H446	PROTAC CDK9 degrader-11	1.008[11]	1.09[5][6][7][11]	93.37[11]
NCI-H69	PROTAC CDK9 degrader-11	1.027[11]	1.09[5][6][7][11]	91.18[11]
DMS114	PROTAC CDK9 degrader-11	Nanomolar Range[6]	-	-

| DMS53 | **PROTAC CDK9 degrader-11** | Nanomolar Range[7] | - | - |

IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration.

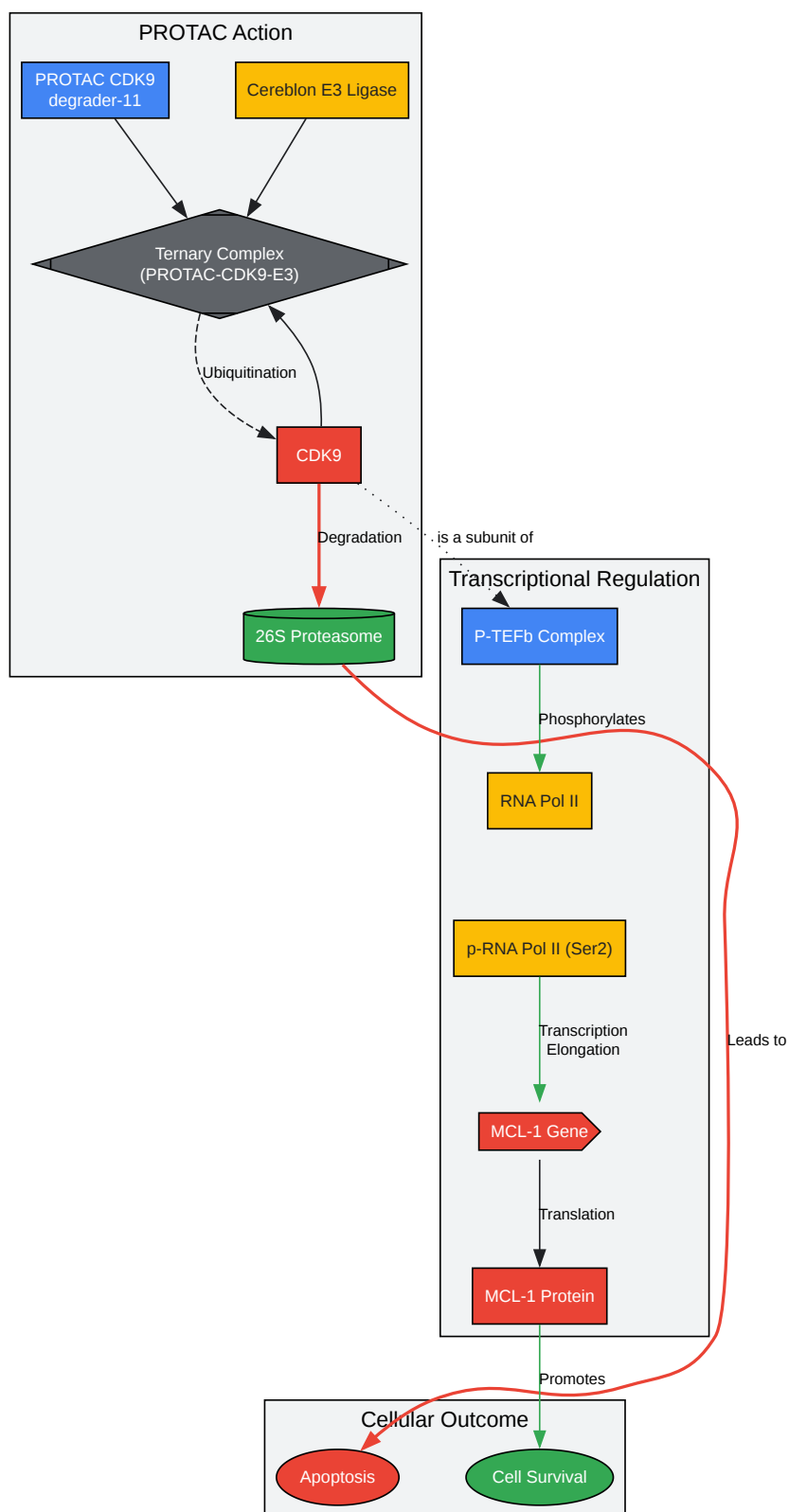
Table 2: In Vivo Efficacy

Cancer Model	Treatment	Outcome
NCI-H446 Xenograft	PROTAC CDK9 degrader-11	Demonstrated significant antitumor activity.[7]

| SCLC Mini-PDX Models | **PROTAC CDK9 degrader-11** | Significantly reduced the proliferation of primary tumor samples from patients.[10][12][13] |

Signaling Pathway and Mechanism of Action

PROTAC CDK9 degrader-11 hijacks the cell's ubiquitin-proteasome system to eliminate CDK9 protein. The degradation of CDK9 inhibits the P-TEFb complex, leading to reduced phosphorylation of RNA Polymerase II. This suppresses the transcription of key survival genes like MCL-1, ultimately triggering apoptosis in cancer cells.



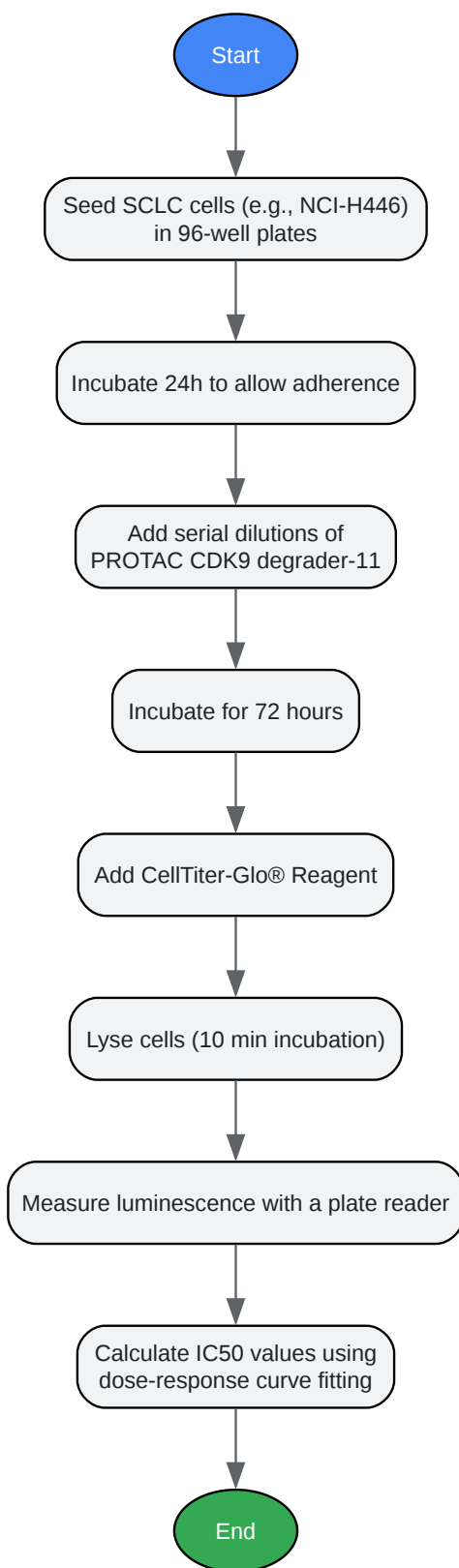
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Caption: Mechanism of action for **PROTAC CDK9 degrader-11**.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the anti-proliferative effect of the degrader on SCLC cells.



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Caption: Workflow for a cell viability and cytotoxicity assay.

Materials:

- SCLC cell lines (NCI-H446, NCI-H69)
- Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)
- White, opaque 96-well plates suitable for luminescence
- **PROTAC CDK9 degrader-11** stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer plate reader

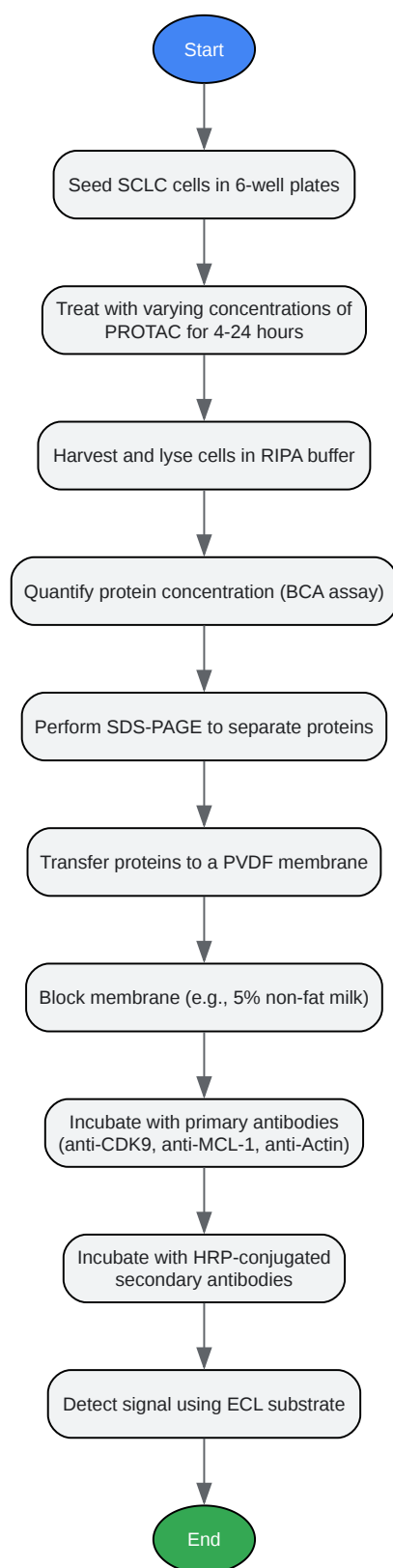
Procedure:

- Cell Seeding: Plate SCLC cells in white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of medium.
- Adherence: Incubate plates for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **PROTAC CDK9 degrader-11**. Add 10 µL of the diluted compound to the wells. Ensure the final DMSO concentration is below 0.1%. Include vehicle control (DMSO only) wells.
- Incubation: Incubate the plates for 72 hours.
- Luminescence Measurement:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.

- Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for CDK9 Degradation

This protocol is used to confirm the dose-dependent degradation of CDK9 protein.



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Caption: Workflow for Western Blotting analysis.

Materials:

- SCLC cells
- **PROTAC CDK9 degrader-11**
- RIPA lysis buffer with protease/phosphatase inhibitors
- Primary antibodies: anti-CDK9, anti-MCL-1, anti- β -Actin (loading control)
- HRP-conjugated secondary antibodies
- SDS-PAGE equipment and reagents
- PVDF membrane
- Enhanced Chemiluminescence (ECL) substrate and imaging system

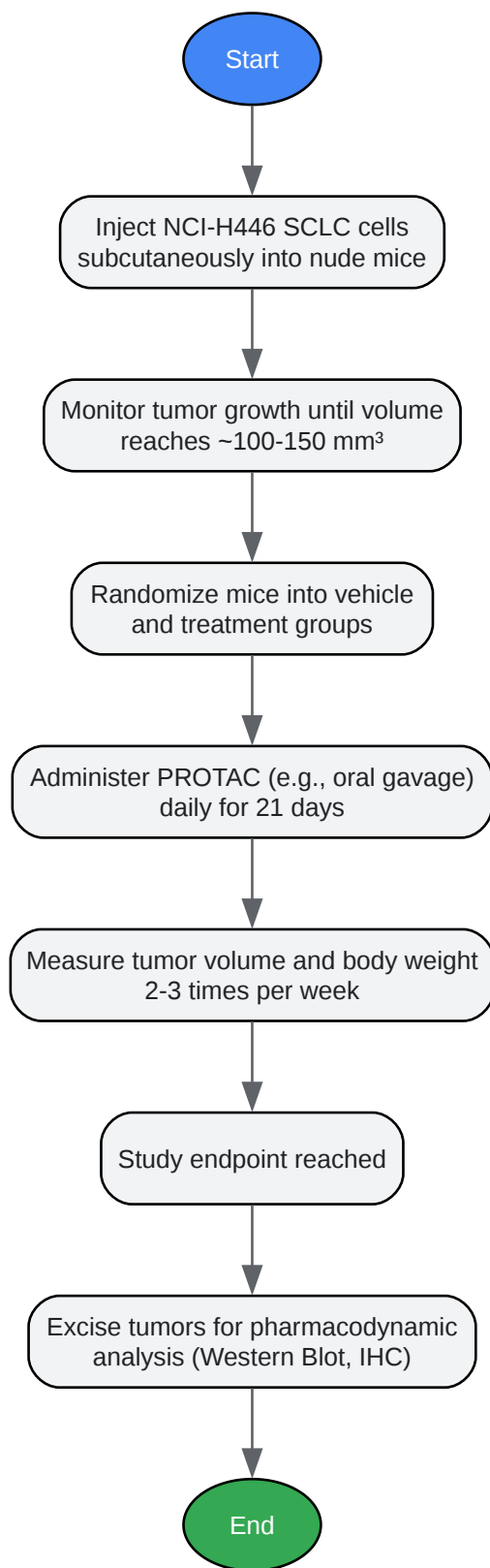
Procedure:

- Cell Treatment: Seed SCLC cells in 6-well plates. Once attached, treat cells with a range of **PROTAC CDK9 degrader-11** concentrations (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 4, 8, or 24 hours).
- Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and run electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

- **Antibody Incubation:** Incubate the membrane with primary antibodies (e.g., anti-CDK9, anti-MCL-1, and anti- β -Actin) overnight at 4°C.
- **Secondary Antibody:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After final washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity to quantify protein degradation relative to the loading control.

In Vivo SCLC Xenograft Model

This protocol evaluates the anti-tumor efficacy of the degrader in a mouse model.



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Caption: Workflow for an in vivo SCLC xenograft study.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- SCLC cell line (e.g., NCI-H446)
- Matrigel
- **PROTAC CDK9 degrader-11** formulated for in vivo administration
- Vehicle control
- Digital calipers

Procedure:

- Cell Implantation: Subcutaneously inject $\sim 5 \times 10^6$ NCI-H446 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
- Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³ (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- Randomization: Randomize mice into cohorts (e.g., n=8-10 per group) for vehicle and treatment arms.
- Drug Administration: Administer **PROTAC CDK9 degrader-11** at a predetermined dose and schedule (e.g., daily by oral gavage). The vehicle group receives the formulation buffer only.
- Monitoring: Measure tumor volume and mouse body weight 2-3 times weekly to assess efficacy and toxicity.
- Endpoint: Conclude the study when tumors in the control group reach a predetermined size, or after a fixed duration.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis (e.g., Western blot to confirm in-vivo CDK9 degradation or immunohistochemistry).

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